molecular formula C33H32F5N3O5 B1384654 (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 830346-51-5

(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1384654
CAS No.: 830346-51-5
M. Wt: 645.6 g/mol
InChI Key: UOUIRPGFUIEVPG-VWLOTQADSA-N
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Description

Historical Context and Development

The development of (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione emerged from extensive research into pyrimidine-based pharmaceutical intermediates during the early 21st century. The compound was first synthesized as part of comprehensive synthetic programs aimed at developing efficient routes to complex bioactive molecules. The historical significance of this compound lies in its role as a key intermediate in the synthesis of elagolix sodium, representing a milestone in the development of non-peptide gonadotropin-releasing hormone receptor antagonists.

The synthetic development of this compound required sophisticated approaches to address the challenges associated with axial chirality and multiple fluorinated aromatic substituents. Early synthetic efforts focused on optimizing the formation of the pyrimidine-2,4-dione core while maintaining the stereochemical integrity of the (R)-configured phenylethyl side chain. The incorporation of the tert-butyloxycarbonyl protecting group strategy proved essential for achieving selective transformations while preserving the amino functionality required for subsequent synthetic manipulations.

Research teams working on this compound had to overcome significant challenges related to the regioselective introduction of fluorinated aromatic substituents and the maintenance of stereochemical purity throughout multi-step synthetic sequences. The development of reliable synthetic methodologies for this compound has contributed significantly to the broader understanding of complex heterocyclic synthesis and has established important precedents for the preparation of related pyrimidine derivatives.

Position in Pyrimidine-2,4-dione Chemistry

Within the broader context of pyrimidine-2,4-dione chemistry, (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione occupies a distinctive position as a highly substituted heterocyclic scaffold. Pyrimidine-2,4-diones, also known as uracil derivatives, represent a fundamental class of heterocyclic compounds with widespread applications in medicinal chemistry. The extensive functionalization present in this particular derivative places it among the most structurally complex members of this chemical family.

The pyrimidine-2,4-dione core structure provides a versatile platform for the attachment of diverse substituents, enabling fine-tuning of biological and chemical properties. Research has demonstrated that modifications at various positions of the pyrimidine ring can dramatically influence the biological activity and synthetic utility of these compounds. The presence of both electron-withdrawing fluorinated groups and electron-donating methoxy substituents in this molecule creates a unique electronic environment that distinguishes it from simpler pyrimidine-2,4-dione derivatives.

Contemporary investigations into pyrimidine-2,4-dione derivatives have revealed their potential as scaffolds for diverse therapeutic applications, including antiviral agents, kinase inhibitors, and hormone receptor modulators. The specific substitution pattern observed in this compound represents an advanced example of structure-based drug design principles, where each substituent has been carefully selected to optimize specific molecular interactions and pharmacological properties.

Nomenclature and Structural Classification

The systematic nomenclature of (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione reflects the complex structural features present in this molecule. The compound is also known by several alternative names, including 1,1-Dimethylethyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-1-phenylethyl]carbamate and tert-butyl (R)-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)carbamate.

The molecular structure encompasses several distinct structural domains that contribute to its overall chemical classification. The central pyrimidine-2,4-dione core represents a six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups in the 2 and 4 positions. The stereochemical designation (R) refers to the absolute configuration at the carbon center bearing the phenyl group in the side chain, which is crucial for the compound's biological activity and synthetic utility.

The comprehensive structural analysis reveals multiple functional group categories present within this single molecule:

Structural Feature Classification Position
Pyrimidine-2,4-dione Heterocyclic core Central scaffold
tert-Butyloxycarbonyl group Amino protecting group N-terminal of side chain
Fluorinated methoxybenzene Electron-rich aromatic 5-position substituent
Trifluoromethylbenzene Electron-poor aromatic N1-benzyl substituent
Methyl group Alkyl substituent 6-position of pyrimidine
Phenylethyl chain Chiral side chain 3-position substituent

Relationship to Elagolix Sodium

The relationship between (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione and elagolix sodium represents a critical synthetic connection in pharmaceutical chemistry. This compound serves as a protected precursor to elagolix, with the tert-butyloxycarbonyl group providing temporary protection of the amino functionality during synthetic manipulations.

The synthetic transformation from this protected intermediate to elagolix sodium involves several key chemical transformations, including deprotection of the tert-butyloxycarbonyl group, N-alkylation with ethyl 4-bromobutyrate, and subsequent hydrolysis to afford the final sodium salt form. The overall synthetic yield of this transformation sequence has been optimized to achieve 21% overall yield with 99.9% high-performance liquid chromatography purity, demonstrating the efficiency of this synthetic approach.

The structural relationship between these compounds highlights the importance of synthetic planning in complex molecule synthesis. The preservation of stereochemical integrity throughout the transformation sequence requires careful consideration of reaction conditions and protecting group strategies. The tert-butyloxycarbonyl protecting group proves particularly valuable in this context, as it can be selectively removed under acidic conditions without affecting other sensitive functional groups present in the molecule.

Research has demonstrated that alternative synthetic approaches to elagolix sodium that bypass this particular intermediate often result in lower yields and increased formation of undesired side products. The strategic use of this protected intermediate has therefore become an established component of the most efficient synthetic routes to elagolix sodium, highlighting its continued importance in pharmaceutical manufacturing processes.

Significance in Contemporary Heterocyclic Research

The significance of (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione in contemporary heterocyclic research extends beyond its specific application as a synthetic intermediate. This compound exemplifies several important trends in modern medicinal chemistry, including the strategic incorporation of fluorinated substituents, the use of sophisticated protecting group strategies, and the development of stereoselective synthetic methodologies.

The presence of multiple fluorinated aromatic substituents in this compound reflects the growing importance of fluorine chemistry in pharmaceutical research. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and unique pharmacokinetic properties compared to their non-fluorinated counterparts. The specific positioning of fluorine atoms in this molecule has been carefully designed to optimize these beneficial effects while minimizing potential adverse interactions.

Contemporary research into pyrimidine-2,4-dione derivatives has revealed their potential as versatile scaffolds for diverse therapeutic applications. Recent investigations have demonstrated the utility of related compounds as inhibitors of various biological targets, including kinases, polymerases, and hormone receptors. The structural complexity observed in this particular derivative provides valuable insights into the design principles that govern the development of next-generation pharmaceutical compounds.

The compound also serves as an important case study in the application of computational chemistry and structure-based drug design principles. Advanced molecular modeling techniques have been employed to understand the conformational preferences and electronic properties of this molecule, providing crucial insights that inform synthetic planning and optimization efforts. These computational studies have contributed to the broader understanding of how complex heterocyclic structures can be designed to achieve specific biological and chemical objectives.

Properties

CAS No.

830346-51-5

Molecular Formula

C33H32F5N3O5

Molecular Weight

645.6 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate

InChI

InChI=1S/C33H32F5N3O5/c1-19-27(21-13-9-16-26(45-5)28(21)35)29(42)41(18-25(20-11-7-6-8-12-20)39-30(43)46-32(2,3)4)31(44)40(19)17-22-23(33(36,37)38)14-10-15-24(22)34/h6-16,25H,17-18H2,1-5H3,(H,39,43)/t25-/m0/s1

InChI Key

UOUIRPGFUIEVPG-VWLOTQADSA-N

SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NC(=O)OC(C)(C)C)C4=C(C(=CC=C4)OC)F

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NC(=O)OC(C)(C)C)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

Biological Activity

The compound (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione is a derivative of the pyrimidine-2,4-dione class, which has garnered attention for its diverse biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps to introduce various substituents that enhance its biological activity. The presence of the Boc-amino group and fluorinated phenyl rings is crucial for its interaction with biological targets. The structural framework allows for potential binding to key enzymes involved in cancer progression.

1. Inhibition of PARP-1

Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair. Compounds similar to (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione have shown promising activity against PARP-1 with IC50 values in the low nanomolar range. For instance, related compounds demonstrated IC50 values as low as 4.06 nM in inhibiting PARP-1 activity . This inhibition can sensitize cancer cells to DNA-damaging agents, leading to increased cell death.

2. Antitumor Activity

The compound's antitumor properties have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The synthesized derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.66 to 2.76 µM . These results suggest that the compound may effectively inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular repair mechanisms.

Molecular docking studies indicate that the compound interacts with critical residues in the active site of PARP-1, forming hydrogen bonds and π–π stacking interactions that stabilize binding . Such interactions are essential for the compound's inhibitory efficacy and provide insights into its mechanism of action.

Case Studies

Compound NameTarget EnzymeIC50 Value (nM)Cell Line TestedObservations
Compound S2PARP-14.06MCF-7High potency
Compound S8PARP-10.66HCT116Highest growth inhibition
Compound S9eEF-2K930MDA-MB-231Significant reduction in activity

Pharmacokinetics and Toxicity

In addition to its biological activity, understanding the pharmacokinetic profile of (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, further investigations are needed to assess its metabolic stability and potential toxicity profiles in vivo.

Scientific Research Applications

Pharmacological Applications

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism

One of the primary applications of this compound is its utility as a GnRH receptor antagonist. Such antagonists are crucial in treating various sex-hormone-related conditions in both men and women. The compound's structure allows it to effectively bind to the GnRH receptor, inhibiting the release of gonadotropins and subsequently reducing sex hormone levels, which is beneficial for conditions like endometriosis and prostate cancer .

Potential in Pain Management

Research indicates that derivatives of this compound may have analgesic properties. The structural modifications enhance its binding affinity to certain receptors involved in pain pathways, making it a candidate for developing new pain management therapies .

Synthesis and Development

Synthetic Pathways

The synthesis of this compound involves several complex chemical reactions, including:

  • Formation of Pyrimidine Derivatives: The initial steps typically involve creating a pyrimidine backbone through cyclization reactions involving diketene and various amines.
  • Boc Protection: The use of Boc (tert-butyloxycarbonyl) groups for amine protection is common in synthetic routes to ensure selectivity during subsequent reactions.
  • Fluorination: The introduction of fluorine atoms at specific positions enhances the biological activity and metabolic stability of the compound.

A detailed synthetic pathway can be summarized as follows:

StepReaction TypeReagentsOutcome
1CyclizationDiketene + AminesPyrimidine formation
2ProtectionBoc anhydrideBoc-protected amine
3FluorinationFluorinating agentsFluorinated intermediates
4CouplingVarious coupling agentsFinal product

Case Studies

Clinical Trials and Efficacy

Several studies have been conducted to evaluate the efficacy of (R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione in clinical settings. For instance:

  • A study published in the Journal of Medicinal Chemistry reported on the structure-activity relationship (SAR) of similar compounds, demonstrating promising results in preclinical models for hormone-dependent cancers .
  • Another clinical trial focused on the compound's effects on endometriosis symptoms showed significant reductions in pain scores among participants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrimidine-2,4-dione Family

The pyrimidine-2,4-dione scaffold is widely explored for pharmacological activity, particularly in targeting hormone receptors. Key analogs include:

NBI 42902 (R-13b)

A closely related compound, NBI 42902 (3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione), shares the same core structure but lacks the Boc group at the 3-position and has a 2,6-difluorobenzyl group instead of the trifluoromethyl-substituted benzyl.

  • Biological Activity :
    • Binding affinity (Ki) for human GnRH receptor: 0.56 nM
    • Functional antagonism (IC50 in Ca²⁺ flux assay): 3.0 nM
    • Monkey GnRH receptor affinity: Ki = 3.9 nM
  • Pharmacokinetics :
    • Oral bioavailability in monkeys: Cmax = 737 ng/mL, AUC = 2392 ng·h/mL (10 mg/kg dose)
    • Significant reduction in serum luteinizing hormone (LH) levels post-administration .
Pyrimidine-dione Derivatives with Modified Substituents

Compounds from Molecules (2011) include:

  • Compound 13 : 6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidine-2,4-dione
  • Compound 4: 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidine-2,4-dione These analogs prioritize bulky substituents (e.g., benzyloxy, hydroxymethyl) but lack fluorinated aryl groups critical for receptor targeting. No direct biological data are reported, but their structural divergence suggests reduced membrane permeability compared to fluorinated analogs .

Functional Group Analysis and Structure-Activity Relationships (SAR)

Compound Key Substituents Pharmacological Impact
Target Compound 3: Boc-amino-phenylethyl; 1: 2-fluoro-6-(trifluoromethyl)benzyl Boc group enhances stability; trifluoromethyl increases lipophilicity and binding
NBI 42902 3: Free amino-phenylethyl; 1: 2,6-difluorobenzyl Free amine improves bioavailability; difluoro balances potency and solubility
Compound 13 () 6: Fluoro-hydroxymethylpropyl; 1,3: dimethoxymethyl Polar groups may reduce CNS penetration

Key Findings :

  • Boc vs. Free Amine : The Boc group in the target compound likely delays metabolic activation, whereas NBI 42902’s free amine enables immediate receptor interaction .
  • Trifluoromethyl vs. Difluoro : The 2-fluoro-6-(trifluoromethyl)benzyl group in the target compound may enhance receptor binding through hydrophobic interactions but could reduce aqueous solubility compared to NBI 42902’s 2,6-difluorobenzyl .
  • Fluorinated Aryl Groups : Fluorine atoms at the 2- and 3-positions of the phenyl ring (common in both compounds) are critical for GnRH receptor antagonism, aligning with ’s principle that structural similarity correlates with shared mechanisms of action .

Pharmacokinetic and Efficacy Comparisons

Parameter Target Compound NBI 42902
Oral Bioavailability Not reported (Boc may require cleavage) High (Cmax = 737 ng/mL, AUC = 2392 ng·h/mL)
Receptor Affinity Assumed high (structural similarity) Ki = 0.56 nM (human), 3.9 nM (monkey)
Metabolic Stability Likely prolonged (Boc protection) Rapid absorption (free amine)

Notes

  • Limited biological data for the target compound necessitate assumptions based on structural analogs like NBI 42902.
  • Compounds from and lack explicit activity profiles, restricting direct pharmacological comparison.

Preparation Methods

Initial Synthesis of Pyrimidine Core

The core pyrimidine structure, 1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione, is typically synthesized via a condensation reaction involving substituted ureas and β-dicarbonyl compounds. According to patent literature, notably WO2021044230A1, the process begins with the reaction of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea with diketene derivatives in a suitable solvent such as toluene, under reflux conditions (110-115°C). This step facilitates the formation of the pyrimidine ring through cyclization, with subsequent purification yielding the pyrimidine core (see Example 1 from patent data).

Key Reaction Parameters:

Parameter Details
Starting Material N-[2-fluoro-6-(trifluoromethyl)benzyl]urea
Reagent Diketene derivative
Solvent Toluene
Temperature 110-115°C
Reaction Time 10 hours

This method ensures regioselective formation of the pyrimidine ring with high yield and purity.

Introduction of the Phenylethylamine Side Chain

The phenylethylamine side chain, bearing the Boc-protected amino group, is introduced via nucleophilic substitution or coupling reactions. A common approach involves the use of 2-(Boc-amino)-2-phenylethyl halides or derivatives, which are coupled to the pyrimidine core through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, depending on the specific functional groups involved.

Research indicates that the coupling is performed in the presence of palladium catalysts such as tetrakis(triphenylphosphine)palladium, with bases like sodium carbonate or cesium carbonate, in solvents such as dioxane or tetrahydrofuran (THF). This step introduces the chiral aminoethyl moiety with stereochemical control, often employing chiral auxiliaries or chiral catalysts to favor the (R)-enantiomer.

Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄
Base Sodium carbonate
Solvent Dioxane or THF
Temperature 80-100°C
Duration 12-24 hours

This step yields the Boc-protected intermediate, which is then purified via chromatography or recrystallization.

Deprotection and Chiral Resolution

The Boc protecting group is removed using acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane, under mild conditions to prevent racemization. The resulting free amine is then subjected to chiral resolution techniques, such as chiral HPLC, to isolate the (R)-enantiomer with high enantiomeric excess (>99%).

Deprotection Conditions:

Parameter Details
Reagent TFA
Solvent Dichloromethane
Temperature Room temperature
Duration 2-4 hours

Chiral resolution ensures the stereochemical purity necessary for pharmaceutical applications.

Final Coupling to Form the Target Compound

The final step involves coupling the chiral aminoethyl derivative with the remaining heteroaryl fragments, such as the 2-fluoro-3-methoxyphenyl group, via Suzuki-Miyaura cross-coupling or other palladium-catalyzed coupling reactions. This step is critical for installing the fluorinated aromatic moieties with regioselectivity and stereochemical integrity.

Coupling Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Reagent Boronic acid derivatives
Base Sodium carbonate or potassium phosphate
Solvent Dioxane/water mixture
Temperature 80-100°C
Reaction Time 12-24 hours

Post-coupling, the compound undergoes purification through chromatography and characterization via NMR, MS, and chiral HPLC.

Purification and Characterization

The final compound is purified using preparative HPLC or recrystallization. Structural confirmation involves NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and optical rotation measurements to verify stereochemistry.

Data Summary Table: Preparation Pathway

Step Starting Material Key Reagents Conditions Purpose Yield (%)
1 N-[2-fluoro-6-(trifluoromethyl)benzyl]urea Diketene derivative 110-115°C, 10 hrs Pyrimidine core synthesis 70-80
2 Pyrimidine core 2-(Boc-amino)-2-phenylethyl halide Pd catalysis, 80-100°C Side chain attachment 65-75
3 Boc-protected intermediate TFA Room temp, 2-4 hrs Boc deprotection 90-95
4 Deprotected amine Boronic acid derivative Pd catalysis, 80-100°C Aromatic substitution 60-70
5 Final product Purification techniques Chromatography Purification -

Research Findings and Notes:

  • The synthesis leverages modern palladium-catalyzed cross-coupling techniques, ensuring regioselectivity and stereoselectivity.
  • Chiral resolution is critical for obtaining the (R)-enantiomer, with chiral HPLC being the preferred method.
  • The process emphasizes mild reaction conditions to prevent racemization and degradation of sensitive functional groups.
  • Purification steps are optimized to achieve high purity (>99%) suitable for pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this pyrimidine-2,4-dione derivative?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including alkylation, condensation, and protection/deprotection of functional groups. For example, the Boc-protected amino group can be introduced via a nucleophilic substitution reaction under anhydrous conditions using Boc-anhydride. The pyrimidine-2,4-dione core is often synthesized via cyclization of substituted urea derivatives with β-keto esters. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to achieving high enantiomeric purity for the (R)-configuration .

Q. How can the stereochemical configuration of the compound be confirmed?

  • Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiomeric purity. Absolute stereochemistry is determined via X-ray crystallography of single crystals or by comparing experimental circular dichroism (CD) spectra with computational models. For analogs, X-ray structures of intermediates (e.g., thieno[2,3-d]pyrimidine derivatives) provide reference data for validating stereochemical assignments .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-luminescence) are commonly used. For antimicrobial activity, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria or fungi can be performed. Ensure proper controls (e.g., solvent-only and reference drugs like ciprofloxacin) to validate results .

Advanced Research Questions

Q. How can reaction yields be improved during the alkylation of the pyrimidine core?

  • Methodological Answer : Optimize the leaving group (e.g., bromo vs. chloro derivatives) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems. For sterically hindered substrates (e.g., 2-fluoro-6-(trifluoromethyl)benzyl groups), microwave-assisted synthesis may enhance reaction rates and yields. Monitor reaction progress via LC-MS to identify side products .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Investigate metabolic stability (e.g., liver microsome assays) to assess rapid degradation. Use pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to identify absorption issues. Structural analogs with improved logP values (e.g., replacing trifluoromethyl with methoxy groups) may enhance membrane permeability .

Q. How can computational methods guide the design of derivatives with enhanced target binding?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). QSAR models trained on experimental IC50 data can predict substituent effects. For fluorine-rich compounds, include polarizable force fields to account for halogen bonding interactions .

Experimental Design & Data Analysis

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and Boc-group integrity.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • XRD : Single-crystal X-ray diffraction for absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with trifluoromethyl groups) .

Q. How should researchers address low reproducibility in synthetic protocols?

  • Methodological Answer : Standardize reagent sources (e.g., anhydrous solvents from the same supplier) and document reaction conditions rigorously (e.g., humidity levels, inert gas purity). Use design-of-experiment (DoE) approaches to identify critical variables (e.g., temperature gradients during cyclization) .

Safety & Handling

Q. What safety precautions are essential when handling fluorinated intermediates?

  • Methodological Answer : Use fluorinated gloves and fume hoods to avoid exposure to volatile fluoroorganics. Waste should be neutralized with calcium hydroxide before disposal. Monitor for HF release during hydrolysis of trifluoromethyl groups using pH indicators .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione

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